![molecular formula C29H29N3O3 B2577965 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 932505-88-9](/img/structure/B2577965.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C29H29N3O3 and its molecular weight is 467.569. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has shown that derivatives of phenyl-substituted compounds, like the one , have been synthesized and evaluated for their in vivo antitumor activity. These compounds aim to achieve active status with minimal DNA association constants, exploring their potential in solid tumor activity. For instance, certain derivatives have demonstrated significant effectiveness in leukemia and solid tumor models, highlighting their potential as minimal DNA-intercalating antitumor agents (Atwell, Baguley, & Denny, 1989).
DNA-Intercalating Agent Studies
Further investigations into these compounds have included structural and energetic studies to understand their interaction with DNA. For example, molecular modeling has been used to analyze the intercalative interactions with DNA by these compounds, providing insights into their structural and energetic features, which correlate well with their biological properties and cytotoxic activities (McKenna, Beveridge, Jenkins, Neidle, & Denny, 1989).
Synthetic Studies and Structural Analysis
Synthetic approaches have been explored to create key intermediates of similar compounds for structural-activity relationship studies, particularly in the context of antitumor antibiotics derived from natural products. These synthetic methodologies involve complex reactions and have been elucidated through spectroscopy and X-ray crystallographic analysis, contributing to the understanding of their chemical structure and potential biological applications (Li, Wang, Wang, Luo, & Wu, 2013).
Medicinal Chemistry and Pharmacological Studies
Medicinal chemistry efforts have focused on understanding the regioselectivity and reaction paths of similar quinoline derivatives. These studies are crucial for developing compounds with desired pharmacological activities, such as antibacterial and antiviral properties. The exploration of acid/base behavior and reaction mechanisms through computational methods like DFT aids in optimizing these compounds for better biological efficacy (Batalha, Forezi, Freitas, Tolentino, Orestes, Carneiro, Boechat, & de Souza, 2019).
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-31(2)24-13-11-21(12-14-24)26(32-16-15-20-7-3-4-9-23(20)19-32)18-30-28(33)25-17-22-8-5-6-10-27(22)35-29(25)34/h3-14,17,26H,15-16,18-19H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQDSCACFRYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-oxo-2H-chromene-3-carboxamide |
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